molecular formula C17H12IN3O B1405403 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1799434-54-0

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B1405403
CAS No.: 1799434-54-0
M. Wt: 401.2 g/mol
InChI Key: NZWUONSEXBGACW-UHFFFAOYSA-N
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Description

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one is a potent and selective small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by various collagens. This compound has emerged as a critical pharmacological tool for investigating the role of DDR1 in disease pathophysiology. DDR1 signaling is implicated in cell proliferation, migration, and extracellular matrix remodeling , processes central to fibrotic diseases and cancer progression. Research utilizing this inhibitor has demonstrated its efficacy in attenuating pulmonary fibrosis in preclinical models by targeting aberrant collagen signaling in the lung parenchyma. Its high selectivity for DDR1 over other kinases allows researchers to dissect specific signaling pathways without the confounding effects of off-target inhibition. The core structure, featuring the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, is a key pharmacophore for DDR1 binding and inhibition. The 3-iodo substituent on the indazole ring provides a potential synthetic handle for further chemical modification or for the development of probe molecules. This compound is therefore invaluable for studies aimed at understanding collagen receptor biology and for validating DDR1 as a therapeutic target in fibrotic disorders, cancer metastasis, and other conditions driven by dysregulated tissue remodeling.

Properties

IUPAC Name

2'-(3-iodo-2H-indazol-5-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O/c18-15-10-7-9(5-6-13(10)20-21-15)12-8-17(12)11-3-1-2-4-14(11)19-16(17)22/h1-7,12H,8H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWUONSEXBGACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C4=CC5=C(NN=C5C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142494
Record name Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799434-54-0
Record name Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799434-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Overview of Synthesis Strategies

The synthesis of indazole derivatives, including the specific compound , generally involves:

Synthesis of the Indazole Core

2.1. Metal-Catalyzed Cyclization Techniques

Recent advances have employed palladium, copper, and rhodium catalysts for constructing the indazole nucleus:

Method Catalyst Key Reagents Conditions Yield Reference
Intramolecular C-H amination Pd(0) Aminohydrazones Elevated temperature, inert atmosphere Moderate to good
Copper-mediated cyclization Cu(OAc)₂ N-sulfonylhydrazones Mild heating Good
Rh(III)-promoted double C-H activation Rh(III) Phenylhydrazones Mild, room temperature Moderate to good

2.2. Oxidative Benzannulation

Joo et al. developed a Pd-catalyzed oxidative benzannulation method for synthesizing 1H-indazoles from pyrazoles and internal alkynes:

Pyrazoles + Internal alkynes --(Pd(OAc)₂, P(tBu)₃, oxidant)--> 1H-Indazoles

This approach yields indazoles with various substituents, providing a versatile route for further functionalization.

Formation of the Spirocyclic Framework

4.1. Cyclopropanation Strategies

The spirocyclic structure involving cyclopropane is typically constructed via cyclopropanation of suitable precursors:

Method Reagents Catalyst Conditions Yield Reference
Carbene transfer Diazo compounds or Simmons–Smith reagents Rh(II), Cu(I) Mild, room temperature Variable

Alternatively, intramolecular cyclization of appropriately functionalized intermediates can generate the spiro linkage.

4.2. Cycloaddition Approaches

Some methods employ [3+2] or [2+1] cycloaddition reactions between indazole derivatives and cyclopropane precursors under catalysis to form the spirocyclic system.

Assembly of the Complete Molecule

The final assembly involves coupling the iodinated indazole with the spirocyclic indolinone framework:

  • Amide coupling or cyclization reactions to connect the indole and indazole units.
  • Oxidative cyclizations to establish the spiro linkage, often mediated by metal catalysts or oxidants like oxygen or hypervalent iodine reagents.

Summary of Research Findings

Approach Advantages Limitations Notable Conditions References
Metal-catalyzed cyclizations High efficiency, regioselectivity Cost of catalysts, need for inert atmosphere Elevated temperatures, specific ligands ,
Electrophilic iodination Straightforward, high yield Regioselectivity challenges Mild conditions, controlled addition
Cyclopropanation Precise spiro formation Handling diazo compounds, safety concerns Rh(II) catalysis, low temperature

Chemical Reactions Analysis

Synthetic Reactions and Cyclopropanation

The compound's spiro[cyclopropane-1,3'-indolin]-2'-one core is synthesized via diastereoselective cyclopropanation. A metal-free method using tosylhydrazone salts enables high-yield cyclopropanation of 3-methyleneindolin-2-ones under optimized conditions :

Reaction ComponentDetails
Substrate3-Methyleneindolin-2-one
Cyclopropanating AgentTosylhydrazone salts (safe diazo precursors)
SolventDimethyl sulfoxide (DMSO)
Temperature80–100°C
Yield75–92%
Diastereoselectivity>95:5 dr (trans/cis)

This method avoids transition metals, enhancing synthetic utility for pharmaceutical applications .

Substitution Reactions at the 3-Iodo Position

The iodine atom at the indazole’s 3-position serves as a reactive site for cross-coupling and functionalization:

Palladium-Catalyzed Cross-Coupling

The 3-iodo group undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling aryl group introduction :

text
Reaction: Ar-B(OH)₂ + **3-Iodo-indazole-spirocompound** → Ar-Indazole-spirocompound + Byproducts Conditions: - Catalyst: Pd(PPh₃)₄ - Base: K₂CO₃ - Solvent: DME/H₂O - Temperature: 80°C - Yield: 65–85%

Copper-Mediated Ullmann Coupling

Iodo substituents participate in C–N bond formation with amines :

text
Reaction: R-NH₂ + **3-Iodo-indazole-spirocompound** → R-N-Indazole-spirocompound Conditions: - Catalyst: CuI - Ligand: 1,10-Phenanthroline - Base: Cs₂CO₃ - Solvent: DMSO - Temperature: 110°C - Yield: 50–70%

Biological Interactions: PLK4 Inhibition

The compound acts as a potent Polo-like kinase 4 (PLK4) inhibitor, disrupting centriole duplication and inducing apoptosis in cancer cells . Key biochemical interactions include:

InteractionMechanismIC₅₀ (PLK4)Cellular Effect
ATP-binding site blockageCompetitive inhibition via spirocyclopropane-indolinone scaffold4.2 nMG2/M phase arrest
Centriole disruptionPrevents PLK4-mediated phosphorylation of STIL/CPAP proteinsMitotic catastrophe

Catalytic Functionalization of the Indazole Core

The indazole moiety undergoes regioselective C–H activation for further derivatization :

Rhodium-Catalyzed Alkyne Insertion

text
Reaction: Alkyne + **Indazole-spirocompound** → 3-Alkynylated derivative Conditions: - Catalyst: [Cp*RhCl₂]₂ - Additive: AgSbF₆ - Solvent: 1,4-Dioxane - Temperature: 100°C - Yield: 60–80%

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H12IN3O
  • Molecular Weight : 401.2 g/mol
  • CAS Number : 1799434-54-0
  • MDL Number : MFCD28053693

Safety Information

Hazard SymbolSignal WordHazard Statements
GHS07WarningH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features may contribute to biological activity that could be beneficial in treating diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

Research has indicated that compounds with similar spirocyclic structures exhibit anticancer properties. The presence of the indazole moiety is known to enhance the interaction with biological targets, making it a candidate for further studies in cancer therapy.

Drug Design and Development

The unique spiro structure provides a scaffold for drug design, allowing for modifications that can enhance potency and selectivity. This compound can serve as a lead compound in the development of new drugs targeting specific receptors or pathways involved in disease mechanisms.

Example of Structure-Activity Relationship (SAR)

A study focusing on SAR could involve synthesizing analogs of this compound to evaluate their biological activities. By altering substituents on the indazole or cyclopropane moieties, researchers can identify key structural features that contribute to desired pharmacological effects.

Biological Research

The compound may also play a role in biological research as a tool compound to probe biological pathways. Its ability to interact with specific proteins could help elucidate mechanisms of action in various cellular processes.

Potential Mechanisms of Action

  • Inhibition of specific kinases involved in cell proliferation.
  • Modulation of signaling pathways related to apoptosis.
  • Interaction with receptors implicated in neurodegenerative diseases.

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The spiro linkage provides a rigid framework that can enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Target/Activity Key Structural Differences Potency/Advantages Source/Reference
CFI-400945 (PLK4 inhibitor) PLK4 (anticancer) Methoxy group at 5'-position Oral bioavailability, IC₅₀ = 3–8 nM
(1S,2S)-5'-Chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one Anti-HIV Pyridinyl substituent, 5'-chloro group EC₅₀ = 0.12 μM (HIV-1 inhibition)
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CDK8 (anticancer) Bromine at 5'-position Improved solubility
7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one Undisclosed (anticancer candidate) Bromine and fluorine at 5',7'-positions Enhanced selectivity

Comparative Analysis

PLK4 Inhibitors

CFI-400945, a clinical-stage analogue, shares the spiro[cyclopropane-indolinone] scaffold but replaces iodine with a methoxy group and incorporates a morpholino-styryl substituent. This modification enhances oral bioavailability and potency (IC₅₀: 3–8 nM vs. cellular EC₅₀: ~50 nM for the parent scaffold) . The iodine substituent in the query compound may improve halogen bonding but reduces metabolic stability compared to CFI-400945 .

Anti-HIV Spirocyclic Derivatives

The pyridinyl- and chloro-substituted analogue (EC₅₀: 0.12 μM) demonstrates that electron-withdrawing groups (e.g., Cl) at the 5'-position enhance antiviral activity. In contrast, the iodine substituent in the query compound prioritizes kinase inhibition over antiviral effects .

Halogenated Derivatives

  • 5'-Bromo analogue : Bromine substitution improves solubility and CDK8 inhibition, though with reduced steric bulk compared to iodine .
  • 7'-Bromo-5'-fluoro analogue : Dual halogenation increases selectivity for undisclosed targets, likely due to enhanced electrostatic interactions .

Biological Activity

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of spiro compounds, characterized by a unique structural linkage between two rings. This compound has garnered attention due to its biological activity, particularly as a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation and centrosome duplication.

  • Molecular Formula : C17H12IN3O
  • Molecular Weight : 401.2 g/mol
  • CAS Number : 1799434-54-0

The primary biological activity of this compound revolves around its role as a potent and selective inhibitor of PLK4. This inhibition disrupts the centriole duplication pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Target and Mode of Action

  • Target : Polo-like kinase 4 (PLK4)
  • Mode of Action : Inhibits PLK4 activity, resulting in:
    • Disruption of centriole duplication
    • Induction of cell cycle arrest
    • Promotion of apoptosis in cancer cells

Biochemical Analysis

The compound has been shown to interact with various cellular pathways:

  • Cell Cycle Regulation : By inhibiting PLK4, the compound alters normal cell cycle progression.
  • Apoptosis Induction : The resultant cell cycle arrest leads to programmed cell death in cancerous cells.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

StudyFindings
Study 1Demonstrated significant inhibition of PLK4 in vitro, leading to reduced proliferation rates in cancer cell lines.
Study 2In vivo studies showed that treatment with the compound resulted in tumor regression in xenograft models.
Study 3Investigated the pharmacokinetics and bioavailability, suggesting favorable absorption and distribution characteristics.

Pharmacokinetics

While detailed pharmacokinetic data is still emerging, preliminary studies indicate that:

  • The compound is likely well absorbed and distributed throughout the body.
  • Metabolism pathways and excretion routes are yet to be fully elucidated.

Safety Profile

The safety profile of this compound includes several risk statements:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Precautionary measures include avoiding inhalation and contact with skin or eyes.

Applications in Research and Medicine

Given its biological activity, this compound presents several applications:

  • Cancer Research : As a potential therapeutic agent targeting PLK4 for treating various cancers.
  • Biochemical Studies : Useful in studying enzyme inhibition and cellular signaling pathways.
  • Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules.

Q & A

Q. What synthetic methodologies are reported for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives?

The synthesis of spirocyclopropane-indolinone scaffolds often involves cyclopropanation strategies. For example, metal-free cyclopropanation using tosylhydrazone salts under basic conditions has been employed to achieve diastereoselective formation of the cyclopropane ring . Another approach involves Pd/C-catalyzed hydrogenation followed by Grignard reagent addition (e.g., iPrMgCl) to construct the spirocyclic core, as demonstrated in the synthesis of related compounds . Key steps include purification via column chromatography (e.g., CH₂Cl₂:MeOH gradients) and spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. How is the stereochemical integrity of the cyclopropane ring confirmed in such compounds?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, the crystal structure of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives was resolved using single-crystal X-ray diffraction, revealing bond angles and spatial arrangement critical for understanding reactivity and biological interactions . NMR coupling constants (e.g., vicinal protons on the cyclopropane ring) and NOESY experiments can also provide indirect evidence of stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm proton environments and carbon connectivity, particularly distinguishing indazole and indolinone moieties.
  • HRMS (ESI) : For molecular weight validation and fragmentation pattern analysis.
  • IR Spectroscopy : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the indolinone ketone) .
  • X-ray Diffraction : For absolute configuration determination .

Advanced Research Questions

Q. How does the iodine substituent at the 3-position of the indazole influence bioactivity?

The 3-iodo group may enhance binding affinity to targets (e.g., kinases or viral enzymes) via halogen bonding. In structurally related compounds, halogen substituents improved anti-HIV activity by interacting with hydrophobic pockets in viral proteins . Computational docking studies or comparative SAR analysis with non-iodinated analogs could further elucidate this effect .

Q. What strategies address low yields in cyclopropanation reactions for this scaffold?

  • Optimized Catalysis : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may improve regioselectivity.
  • Temperature Control : Reactions at 0°C or lower can minimize side reactions during cyclopropane formation .
  • Protecting Groups : Use of TBS ethers or tosyl hydrazones to stabilize intermediates and prevent undesired ring-opening .

Q. How do structural modifications (e.g., spirocyclopropane vs. non-spiro analogs) affect biological activity?

The spirocyclopropane introduces rigidity, potentially enhancing target selectivity. For example, spiroindolinone derivatives exhibited superior antiviral activity compared to linear analogs due to conformational restriction . Comparative studies using cytotoxicity assays (e.g., CC₅₀ vs. EC₅₀) and molecular dynamics simulations are recommended to validate this hypothesis .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Discrepancies may arise from poor solubility or metabolic instability. Strategies include:

  • Prodrug Design : Masking polar groups (e.g., indolinone ketone) to improve membrane permeability.
  • Metabolite Identification : LC-MS/MS profiling to detect degradation products.
  • Nanoparticle Formulation : Enhancing cellular uptake via encapsulation .

Data Contradiction Analysis

Q. Conflicting reports on the role of the cyclopropane ring in cytotoxicity: How to reconcile these?

Some studies suggest cyclopropane rigidity reduces off-target effects , while others report increased toxicity due to electrophilic strain. Resolution requires:

  • Target Profiling : Kinase or protease panel screens to identify selectivity.
  • Computational Modeling : Assessing strain energy and electrophilic character of the cyclopropane .
  • Comparative SAR : Testing analogs with varying ring sizes (e.g., cyclohexane vs. cyclopropane) .

Methodological Recommendations

Challenge Solution Reference
Low cyclopropanation yieldsUse tosylhydrazone salts under basic conditions for diastereoselective control
Stereochemical ambiguitySingle-crystal X-ray diffraction for unambiguous confirmation
Bioactivity discrepanciesMetabolomic profiling and nanoparticle delivery systems

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
Reactant of Route 2
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

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